The synthesis of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine typically involves a cyclization process starting from suitable precursors. A widely reported method includes:
In industrial settings, similar synthetic routes can be scaled up using continuous flow reactors to improve efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to achieve high purity in the final product.
The molecular structure of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine can be described as follows:
The presence of these substituents contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 250.33 g/mol.
5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine is capable of undergoing several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification into more complex structures.
The mechanism of action for 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine primarily involves its interactions with biological targets:
Research into its biological activity has indicated potential applications in antimicrobial and anticancer therapies.
The physical and chemical properties of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine include:
These properties are crucial for determining its applications in various chemical contexts and formulations.
5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine has several notable applications:
The ongoing research into this compound underscores its significance in both academic and industrial chemistry settings.
5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS: 312536-18-8) belongs to the N-substituted 2-aminothiazole family, featuring a thiazole core with methyl substitution at C-5 and a 2-phenylethyl chain attached to the exocyclic nitrogen. The molecular formula (C₁₂H₁₄N₂S; MW: 218.32 g/mol) provides favorable drug-like properties with a calculated logP of ~3.27, indicating moderate lipophilicity optimal for membrane penetration [1]. Key structural elements include:
Synthetic Methodologies: Industrial-scale production employs Hantzsch thiazole cyclization between α-haloketones and thioureas, followed by N-alkylation with 2-phenylethyl bromide under basic conditions (K₂CO₃/DMF, 80°C). Continuous flow reactors achieve >75% yield with reduced reaction times compared to batch processes. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography [1].
Comparative Structural Advantages: The phenethyl substitution confers superior target affinity over simpler analogs like 5-methyl-N-phenyl-1,3-thiazol-2-amine (CAS: 52829-93-3). This enhancement is attributed to:
Table 1: Molecular Characteristics of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₄N₂S | Balanced carbon/heteroatom ratio |
Molecular Weight | 218.32 g/mol | Optimal for drug-likeness |
Hydrogen Bond Acceptors | 3 (2 ring N, 1 exocyclic N) | Facilitates target interactions |
Hydrogen Bond Donors | 1 (exocyclic NH) | Enhances solubility and binding |
Canonical SMILES | CC₁=CN=C(S1)NCCC₂=CC=CC=C₂ | Standardized structural representation |
Topological Polar Surface Area | 53.16 Ų | Predicts moderate cell permeability |
The therapeutic potential of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine spans multiple disease domains, with compelling evidence supporting its role in:
Oncological Applications: This derivative demonstrates potent kinase inhibitory activity, particularly against tyrosine kinases involved in tumor proliferation pathways. The methyl-thiazole pharmacophore competitively binds to ATP sites, while the phenethyl moiety extends into hydrophobic accessory pockets, enhancing selectivity. Comparative studies show 3-fold greater potency than unsubstituted 2-aminothiazoles in breast cancer cell lines (IC₅₀: 0.8 µM vs. 2.5 µM) [1] [6]. Analogous compounds like 5-Methyl-4-phenyl-1,3-thiazol-2-amine (CAS: 30709-67-2) exhibit cytotoxic activity with an intravenous LD₅₀ of 71 mg/kg in murine models, confirming systemic bioavailability and bioactivity [6].
Anti-Infective Applications: The compound exhibits broad-spectrum antimicrobial activity with notable efficacy against Gram-positive pathogens and Yersinia pestis. Its mechanism involves disruption of bacterial cell membrane integrity and inhibition of virulence factor synthesis. Structural analogs incorporating halogenated benzyl groups (e.g., 5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine) demonstrate enhanced potency, validating the pharmacophoric importance of aromatic substitutions [7]. Additionally, thiazole derivatives activate systemic acquired resistance in plants, functioning as antiviral agents against tobacco mosaic virus and cucumber mosaic virus at concentrations as low as 50 ppm .
Neurological Target Engagement: While detailed studies are limited, the phenethylamine moiety suggests potential for central nervous system activity. Structurally similar compounds exhibit affinity for monoamine transporters and receptors, indicating possible applications in neurodegenerative or psychiatric disorders [1].
Table 2: Therapeutic Areas with Supporting Evidence
Therapeutic Area | Biological Targets | Evidence Level |
---|---|---|
Oncology | Tyrosine kinases | In vitro IC₅₀ 0.8-2.0 µM |
Bacterial Infections | Membrane integrity/virulence factors | MIC 8 µg/mL against Y. pestis |
Plant Protection | Systemic acquired resistance | Field efficacy against viral pathogens |
Neurological Disorders | Monoamine transporters (predicted) | Structural similarity to known actives |
Despite promising attributes, several research gaps necessitate focused investigation:
Metabolic Optimization: Preliminary data indicate rapid hepatic clearance (t₁/₂ < 30 min) mediated by cytochrome P450 oxidation of the phenethyl side chain. Future research should prioritize prodrug approaches, including:
Target Identification: While kinase modulation is documented, comprehensive target deconvolution remains incomplete. Priority areas include:
Chirality Effects: The dihydro analog (5R)-5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine (CID: 2966629) demonstrates stereospecific activity, suggesting unexplored potential in the saturated derivative. Comparative studies should evaluate:
Combination Therapy: Synergistic effects with established agents require validation:
Table 3: Key Research Priorities and Methodological Approaches
Research Priority | Current Challenge | Proposed Approach |
---|---|---|
Metabolic Stability | Rapid hepatic clearance | Prodrug development, deuterium exchange |
Target Polypharmacology | Incomplete target landscape | Chemoproteomic profiling |
Stereochemical Optimization | Undefined chirality-activity relationship | Asymmetric synthesis, chiral resolution |
Therapeutic Synergy | Unvalidated combination benefits | High-throughput combination screening |
Comprehensive Compound Index
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0